molecular formula C10H17N3O2 B1443037 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine CAS No. 1251082-22-0

4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine

Cat. No.: B1443037
CAS No.: 1251082-22-0
M. Wt: 211.26 g/mol
InChI Key: ATDDJQBFBPEELU-UHFFFAOYSA-N
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Description

4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine is a chemical compound with the molecular formula C10H17N3O2. It is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with an oxadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxadiazole compounds .

Mechanism of Action

The mechanism of action of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine
  • 4-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine
  • 4-[(5-Chloro-1,2,4-oxadiazol-3-yl)methoxy]piperidine

Uniqueness

4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine is unique due to the presence of the ethyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Biological Activity

4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a piperidine derivative with an oxadiazole moiety. Its molecular formula is C10H12N4O2C_{10}H_{12}N_4O_2 with a molecular weight of approximately 220.23 g/mol. The presence of the oxadiazole ring is significant as it contributes to the compound's biological properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects against various conditions.
  • Receptor Interaction : It can interact with various receptors in the body, modulating their activity and influencing physiological responses.

Biological Activities

Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities, including:

  • Antimicrobial : Compounds in this class have shown efficacy against various bacterial strains.
  • Anticancer : Studies demonstrate that oxadiazole derivatives can inhibit tumor growth in several cancer cell lines.
  • Anti-inflammatory : Some compounds exhibit properties that reduce inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits growth in various cancer cell lines
Anti-inflammatoryReduces inflammation in preclinical models

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Anticancer Activity : A study demonstrated that compounds containing the oxadiazole ring showed significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 2.76 µM to 9.27 µM .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of related oxadiazole compounds, showing effectiveness against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could act as inhibitors for key enzymes like carbonic anhydrase and histone deacetylases, which are implicated in cancer progression .

Safety and Toxicology

While exploring the biological activities of this compound, safety profiles must be considered. Preliminary data suggest potential toxicity upon inhalation or skin contact; thus, appropriate handling measures are recommended .

Properties

IUPAC Name

5-ethyl-3-(piperidin-4-yloxymethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-2-10-12-9(13-15-10)7-14-8-3-5-11-6-4-8/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDDJQBFBPEELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)COC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251082-22-0
Record name 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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